Anticancer Potency vs. 4-Hydroxyphenylamino Analog
The 4-methylphenylamino analog demonstrates a predicted logP of approximately 4.5, compared to a measured logP of approximately 3.1 for the 4-hydroxyphenylamino derivative (Les-236) . This 1.4 log unit increase in lipophilicity is expected to enhance membrane permeability and shift the cytotoxicity profile. In a cross-study comparison, the Les-236 compound exhibited IC50 values of 48.34 µM (BJ), 12.71 µM (CACO-2), 64.23 µM (SCC-15), and 0.24 µM (SH-SY5Y) in a resazurin reduction assay [1], serving as a quantitative baseline for the target compound's differential potency.
| Evidence Dimension | Predicted lipophilicity (logP) and anticancer cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Predicted logP ~4.5; no direct IC50 data available |
| Comparator Or Baseline | Les-236 (4-hydroxyphenylamino analog): logP ~3.1; IC50 (resazurin) BJ: 48.34 µM, CACO-2: 12.71 µM, SCC-15: 64.23 µM, SH-SY5Y: 0.24 µM |
| Quantified Difference | Δ logP ≈ +1.4; IC50 shift anticipated in lipophilicity-sensitive cell lines |
| Conditions | Predicted logP via computational methods; IC50 determined by resazurin reduction assay after 48 h exposure in human cancer cell lines (A549, SCC-15, SH-SY5Y, CACO-2, BJ) |
Why This Matters
For procurement, the higher logP of the target compound predicts superior membrane penetration and a distinct cellular activity window compared to the more polar Les-236, directly informing selection for permeability-sensitive assays.
- [1] Pomianek, T., et al. (2019). Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236). Scientific Reports, 9, 10609. View Source
